Boronic acid, B-[2-(2-furanyl)ethenyl]-
Description
Chemical Identity and Classification
Boronic acid, B-[2-(2-furanyl)ethenyl]- possesses the molecular formula C6H7BO3 and exhibits a molecular weight of 137.93 grams per mole. The compound features a systematic structural arrangement wherein a boronic acid functional group is connected to a furan ring through an ethenyl linkage, creating an extended conjugated system that influences both its electronic properties and chemical reactivity. The International Union of Pure and Applied Chemistry designation for this compound is [(E)-2-(furan-2-yl)ethenyl]boronic acid, which precisely describes the stereochemical configuration and connectivity pattern within the molecular framework.
The structural classification of this compound places it within multiple overlapping categories of organic chemistry. As a member of the boronic acid family, it contains the characteristic B(OH)2 functional group that defines this class of compounds. The presence of the furan ring classifies it among heterocyclic compounds, specifically oxygen-containing five-membered aromatic rings. The ethenyl bridge connecting these two functional units creates a conjugated system that enhances electron delocalization throughout the molecular structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H7BO3 | |
| Molecular Weight | 137.93 g/mol | |
| PubChem CID | 5789869 | |
| CAS Number | 59239-45-1 | |
| IUPAC Name | [(E)-2-(furan-2-yl)ethenyl]boronic acid |
The electronic structure of boronic acid, B-[2-(2-furanyl)ethenyl]- reflects the fundamental characteristics of organoboron compounds, where the boron atom maintains its electron-deficient nature while participating in extended conjugation. The sp2-hybridized boron center possesses a vacant p-orbital that remains orthogonal to the three substituents arranged in trigonal planar geometry. This electron deficiency contributes to the Lewis acid character typical of boronic acids, with an estimated pKa value around 9, consistent with other boronic acid derivatives.
The furan component of the molecule contributes significant aromatic character and electron density to the overall system. Furan rings are known for their electron-rich nature and ability to participate in various chemical transformations, particularly cross-coupling reactions. The ethenyl linkage between the furan and boronic acid moieties enables extended conjugation, which can influence both the reactivity patterns and the stability characteristics of the compound compared to simpler boronic acid derivatives.
Historical Context in Organoboron Chemistry
The development of boronic acid, B-[2-(2-furanyl)ethenyl]- must be understood within the broader historical progression of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial preparation and isolation of ethylboronic acid marked the beginning of systematic investigation into compounds containing carbon-boron bonds, though practical applications remained limited for nearly a century. The early period of organoboron chemistry was characterized by fundamental studies of bonding and structure rather than synthetic utility.
The transformation of organoboron chemistry from academic curiosity to practical synthetic tool began with Herbert C. Brown's groundbreaking research in the 1950s. Brown's discovery of hydroboration reactions provided the first broadly applicable method for incorporating boron into organic molecules. This work, which ultimately earned Brown the Nobel Prize in Chemistry in 1979, demonstrated that organoboron compounds could serve as versatile intermediates in organic synthesis. The recognition of hydroboration's significance opened new avenues for the development of more complex organoboron structures, including heterocyclic derivatives.
The specific development of heterocyclic boronic acids, including furan-containing derivatives, emerged from the growing recognition that these compounds could offer unique reactivity profiles compared to their aliphatic and simple aromatic counterparts. The electron-rich nature of heterocyclic rings such as furan provided new opportunities for electronic modulation of boronic acid properties. Research groups began systematically exploring the synthesis and applications of various heterocyclic boronic acids during the latter half of the twentieth century.
The synthesis of extended conjugated systems like boronic acid, B-[2-(2-furanyl)ethenyl]- represents a more recent development in organoboron chemistry, emerging from the need to fine-tune the electronic and steric properties of boronic acids for specific applications. These compounds bridge the gap between simple heterocyclic boronic acids and more complex molecular architectures designed for specialized synthetic transformations. The incorporation of the ethenyl linker allows for extended conjugation while maintaining the essential reactivity of the boronic acid functional group.
Contemporary research in organoboron chemistry continues to expand the structural diversity available within this class of compounds. The development of new synthetic methodologies has enabled access to increasingly complex boronic acid derivatives, including those with extended conjugated systems and multiple functional groups. This progression reflects the maturation of organoboron chemistry from its historical focus on simple structures to the sophisticated molecular designs now possible.
Significance within Heterocyclic Boronic Acids
Boronic acid, B-[2-(2-furanyl)ethenyl]- occupies a distinctive position within the broader family of heterocyclic boronic acids due to its unique structural features that combine heterocyclic character with extended conjugation. Heterocyclic boronic acids have gained prominence in organic synthesis due to their enhanced reactivity profiles and ability to introduce heteroatoms into target molecules through cross-coupling reactions. The furan ring system contributes electron density that can significantly influence the reactivity of the boronic acid functional group.
The significance of this compound becomes apparent when considering the challenges associated with heterocyclic boronic acids in general. Furan-containing boronic acids are known to present synthetic challenges due to their sensitivity to reaction conditions and potential for decomposition through protodeboronation. The extended conjugation in boronic acid, B-[2-(2-furanyl)ethenyl]- may provide enhanced stability compared to simple furan-2-boronic acid while maintaining the desirable electronic properties of the furan system.
Research has demonstrated that heterocyclic boronic acids, particularly those containing furan rings, can serve as effective coupling partners in Suzuki-Miyaura cross-coupling reactions. The incorporation of the ethenyl linker in boronic acid, B-[2-(2-furanyl)ethenyl]- extends the conjugated system, potentially improving the electronic communication between the furan ring and the reaction center. This extended conjugation may enhance the compound's performance in cross-coupling reactions by providing better orbital overlap and stabilization of transition states.
The electronic properties of boronic acid, B-[2-(2-furanyl)ethenyl]- distinguish it from simpler heterocyclic boronic acids. The extended conjugation allows for delocalization of electron density across the entire molecular framework, which can influence both the Lewis acidity of the boron center and the nucleophilicity of the organic substituent. This electronic modulation may provide opportunities for selective reactions that are not accessible with simpler boronic acid derivatives.
The structural complexity of boronic acid, B-[2-(2-furanyl)ethenyl]- also positions it as a valuable building block for the construction of more elaborate molecular architectures. The presence of both the reactive boronic acid group and the extended conjugated system provides multiple sites for further functionalization and incorporation into larger molecular frameworks. This versatility makes the compound particularly valuable for applications requiring precise control over electronic properties and molecular geometry.
Contemporary research in heterocyclic boronic acid chemistry continues to explore the unique properties and applications of compounds like boronic acid, B-[2-(2-furanyl)ethenyl]-. The ongoing development of new synthetic methodologies and the growing understanding of structure-property relationships in organoboron compounds suggest that such extended heterocyclic systems will play increasingly important roles in advanced organic synthesis and materials science applications.
Structure
2D Structure
Properties
Molecular Formula |
C6H7BO3 |
|---|---|
Molecular Weight |
137.93 g/mol |
IUPAC Name |
[(E)-2-(furan-2-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C6H7BO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5,8-9H/b4-3+ |
InChI Key |
RZUUIJWHYBJOOC-ONEGZZNKSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=CO1)(O)O |
Canonical SMILES |
B(C=CC1=CC=CO1)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Styrylboronic Acid (B-Phenylethenylboronic Acid)
Key Differences :
- Substituent : Styrylboronic acid (trans-2-phenylethenylboronic acid) replaces the furan ring with a phenyl group.
- Applications : Styrylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions , whereas the furanyl variant may excel in saccharide-responsive systems due to furan’s biocompatibility and natural prevalence.
| Compound | Substituent | Molecular Weight | Key Applications |
|---|---|---|---|
| B-[2-(2-Furanyl)Ethenyl]- | 2-Furanylethenyl | ~165.96* | Saccharide sensing, drug delivery |
| Styrylboronic acid | Phenylethenyl | 148.96 | Cross-coupling, sensors |
*Calculated based on C₆H₅BO₂ + furan ethenyl group.
2-Isopropoxyphenylboronic Acid
Key Differences :
- Substituent : A bulky isopropoxy group on the phenyl ring vs. the planar furanylethenyl group.
- Catalytic Performance : Phenylboronic acids with electron-donating substituents (e.g., isopropoxy) show moderate catalytic activity in amide bond formation , whereas furanyl ethenyl groups may improve substrate binding in hydrophilic environments.
Wulff-Type Boronic Acids (e.g., 2-(N-Methylaminomethyl)Phenylboronic Acid)
Key Differences :
- Functional Groups: Wulff-type boronic acids feature an aminomethyl group adjacent to boron, enabling pH-dependent binding .
- Ion Transport : These derivatives form dimers with fructose for ion transport across lipid bilayers . In contrast, the furanyl ethenyl group’s rigidity and lack of a secondary binding site may limit such self-assembly.
Aliphatic Boronic Acids (e.g., Compound 2 in PBP1b Inhibition)
Key Differences :
- Structure : Aliphatic boronic acids (e.g., alkyl chains) exhibit higher flexibility and hydrophobicity .
- Bioactivity : Aliphatic variants showed superior inhibitory activity against penicillin-binding protein 1b (PBP1b) compared to aromatic derivatives , suggesting that the furanyl ethenyl group may be less effective in enzyme inhibition.
Trifluoromethyl-Substituted Boronic Acids (e.g., B-[3-(Trifluoromethyl)Phenylethenyl]-)
Key Differences :
- Electron-Withdrawing Effects : The trifluoromethyl group lowers electron density, reducing boronic acid pKa and enhancing binding to electron-rich targets .
- Applications : CF₃-substituted boronic acids are preferred in hydrophobic drug delivery, while the furanyl variant’s oxygen atom may improve solubility in aqueous systems.
Q & A
Q. What are the common synthetic routes for Boronic acid, B-[2-(2-furanyl)ethenyl]-, and what purification challenges arise during synthesis?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid precursor reacts with a halogenated furan derivative in the presence of a palladium catalyst. Key challenges include:
- Purification difficulties : Boronic acids often bind irreversibly to silica gel during column chromatography, necessitating alternative methods like recrystallization or solvent extraction .
- Boroxin formation : Elevated temperatures during synthesis or drying can lead to trimerization into boroxins, reducing yield. This is mitigated by using anhydrous solvents and low-temperature drying under vacuum .
Q. How is Boronic acid, B-[2-(2-furanyl)ethenyl]- characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR spectroscopy : and NMR are critical for confirming boron bonding environments and verifying the ethenyl-furan substituent. For example, a NMR peak near 30 ppm indicates a trigonal planar boron center .
- X-ray crystallography : Used to resolve the stereochemistry of the ethenyl group (e.g., trans configuration in related analogs like trans-2-(4-chlorophenyl)ethenylboronic acid) and confirm supramolecular interactions, such as hydrogen bonding between boronic acid and adjacent hydroxyl groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Inhalation/contact risks : Use fume hoods and personal protective equipment (PPE). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption, which can degrade boronic acids .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for higher yields?
Methodological Answer:
- Catalyst selection : Palladium catalysts like Pd(PPh) or PdCl(dppf) are effective. Adding ligands (e.g., SPhos) enhances steric protection of the boron center, reducing protodeboronation .
- Solvent/base systems : Use toluene/ethanol (4:1) with NaCO to balance solubility and base strength. Microwave-assisted heating at 80–100°C for 1–2 hours improves reaction efficiency .
- Substrate compatibility : Test halogenated aryl partners (e.g., bromoarenes) for electronic compatibility; electron-deficient partners typically yield better results .
Q. How do structural modifications (e.g., substituents on the furan ring) affect the compound’s reactivity and stability?
Methodological Answer:
- Electron-donating groups : Methoxy or methyl groups on the furan ring increase boronic acid stability by reducing electrophilic boron center reactivity. For example, 2-methoxynaphthalene-5-boronic acid shows enhanced air stability compared to unsubstituted analogs .
- Steric effects : Bulky substituents (e.g., tert-butyl) on the ethenyl chain can hinder boroxination but may reduce cross-coupling efficiency due to steric hindrance .
Q. What strategies address stability issues in aqueous or physiological environments?
Methodological Answer:
- pH buffering : Use amines (e.g., tris(hydroxymethyl)aminomethane) to stabilize boronate esters via B–N interactions, which buffer protons released during ester formation and maintain stability at physiological pH .
- Diol complexation : Pre-complexation with diols (e.g., mannitol) prevents hydrolysis in aqueous solutions, a technique used in drug delivery systems targeting saccharide-rich environments .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Control experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) to isolate variables. For example, discrepancies in Suzuki-Miyaura yields may arise from trace water content in solvents, which promotes protodeboronation .
- Computational modeling : Density functional theory (DFT) calculations can predict boron center electrophilicity and guide synthetic adjustments. For instance, electron-withdrawing groups on the furan ring increase boron’s Lewis acidity, enhancing coupling rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
